2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide
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Description
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide, also known as URB597, is a synthetic inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid that plays a role in pain relief, appetite regulation, and mood regulation. By inhibiting FAAH, URB597 increases the levels of anandamide in the body, leading to potential therapeutic effects.
Scientific Research Applications
Anticancer, Anti-Inflammatory, and Analgesic Activities
Research has demonstrated the development of chemical entities, including derivatives similar to the specified compound, showing potential as anticancer, anti-inflammatory, and analgesic agents. For instance, synthesized derivatives have shown promising activities against breast cancer, neuroblastoma, along with anti-inflammatory and analgesic effects. These findings suggest the potential therapeutic applications of these compounds in treating various diseases and conditions (P. Rani et al., 2014).
Synthetic Pathways and Chemical Properties
Another area of research focuses on the synthetic pathways and chemical properties of acetamide derivatives. Studies have been conducted to explore the synthesis of similar compounds, examining their structure-activity relationships and potential biological activities. This includes the development of novel synthetic methods and the analysis of their pharmacological properties (Shiho Chikaoka et al., 2003; Gong Fenga, 2007).
Antifungal Agents
A specific study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as promising antifungal agents against Candida and Aspergillus species, highlighting the potential of similar compounds in treating fungal infections. This research opens the door to developing new antifungal therapies based on acetamide derivatives (D. Bardiot et al., 2015).
Environmental Applications
The compound has also found applications in environmental science, particularly in the detection of carbonyl compounds in water samples. A related study reported the use of a new molecular probe for trace measurement of carbonyl compounds, demonstrating the compound's utility in environmental monitoring and analysis (S. Houdier et al., 2000).
Potential Pesticides
Further research into derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which share a structural resemblance with the queried compound, has been conducted to explore their use as potential pesticides. This suggests the compound's derivatives could play a role in agricultural chemistry by providing new pest control solutions (E. Olszewska et al., 2009).
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3S/c1-20(2)14(17-6-5-9-24-17)12-19-18(21)11-13-7-8-15(22-3)16(10-13)23-4/h5-10,14H,11-12H2,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBFAEMLRGZJKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)CC1=CC(=C(C=C1)OC)OC)C2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenyl)-N-(2-(dimethylamino)-2-(thiophen-2-yl)ethyl)acetamide |
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